molecular formula C19H22N6O B2961076 1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 890890-42-3

1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2961076
CAS No.: 890890-42-3
M. Wt: 350.426
InChI Key: GYAYGXHBFOHKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.426. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Isoxazolines and Isoxazoles : Derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, including those with structural similarities to the specified compound, have been synthesized through [3+2] cycloaddition reactions. These reactions involve the intramolecular cyclization and subsequent condensation with arylnitrile oxides to produce new isoxazolines and isoxazoles, highlighting the compound's utility in generating novel heterocyclic structures with potential pharmacological applications (Rahmouni et al., 2014).

  • Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives structurally related to the target compound were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research indicates the potential therapeutic applications of these compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

  • Antimicrobial and Anticancer Agents : Further investigations into pyrazole derivatives have led to the development of compounds with significant antimicrobial and anticancer activities. These findings underscore the chemical's versatility in contributing to the synthesis of bioactive molecules with potential for treating infectious diseases and cancer (Hafez et al., 2016).

Biological Interactions and Applications

  • Molecular Interaction Studies : Research on closely related compounds, such as antagonists of the CB1 cannabinoid receptor, provides insights into the molecular interactions between these molecules and biological targets. These studies are crucial for drug design and understanding the pharmacodynamics of potential therapeutics (Shim et al., 2002).

  • Synthesis of Cytotoxic Heterocyclic Compounds : The utilization of propenone derivatives in synthesizing new heterocyclic compounds with cytotoxic properties highlights the compound's role in creating agents that could potentially be used in cancer therapy (Mansour et al., 2020).

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-12-3-4-15(9-13(12)2)25-19-16(10-23-25)18(21-11-22-19)24-7-5-14(6-8-24)17(20)26/h3-4,9-11,14H,5-8H2,1-2H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAYGXHBFOHKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.